[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate
Description
The compound [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate is a heterocyclic ester featuring:
- A 3,6-dichloropyridine-2-carboxylate backbone, which is ester-linked to
- A 2-oxoethyl group substituted with a hydrazinyl moiety.
- The hydrazine group is further functionalized with a thiophene-2-carbonyl substituent.
Properties
IUPAC Name |
[2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O4S/c14-7-3-4-9(15)16-11(7)13(21)22-6-10(19)17-18-12(20)8-2-1-5-23-8/h1-5H,6H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFLQWNLZHYLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate (CAS No: 956513-37-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a thiophene ring, a hydrazinyl group, and a dichloropyridine moiety. The molecular formula is , with a molecular weight of approximately 471.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H20Cl2N4O4S |
| Molecular Weight | 471.39 g/mol |
| CAS Number | 956513-37-4 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiophene ring can facilitate electron transfer processes, while the hydrazinyl group may participate in hydrogen bonding with biological macromolecules. The dichloropyridine moiety enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular targets.
Biological Activities
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Antimicrobial Activity
Studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. The presence of the hydrazinyl group may enhance this activity by disrupting microbial cell membranes or inhibiting essential enzymes. -
Anticancer Potential
Research has shown that compounds containing thiophene and hydrazone linkages can induce apoptosis in cancer cells. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. -
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies
-
Anticancer Activity Study
A study evaluated the cytotoxic effects of related thiophene derivatives on MCF-7 (breast cancer) cells. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting potential for further development as anticancer agents. -
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiophene-based compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that the tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. -
In Vivo Anti-inflammatory Assessment
In an animal model of inflammation, administration of related compounds led to a notable reduction in paw edema, indicating their potential as anti-inflammatory agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Carbonyl Hydrazine Derivatives
a. Ethyl 2-(thiophene-2-carbonyl)-3-trifluoromethylquinoxaline-7-carboxylate (DR3)
- Key Features: Combines thiophene-carbonyl with a quinoxaline core and trifluoromethyl group.
- Synthesis : Low yield (2.3%) via sodium dithionite reduction .
- Functional Groups : IR peaks at 1722 cm⁻¹ (ester C=O) and 1672 cm⁻¹ (thiophene-carbonyl C=O) .
- Comparison : Unlike the target compound, DR3 lacks the dichloropyridine and hydrazine moieties, but shares the thiophene-carbonyl ester motif. The trifluoromethyl group enhances lipophilicity, which may influence bioavailability.
b. N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b)
- Key Features : Thiophene-carboxamide linked to a hydrazinyl-oxoethyl group.
- Synthesis : Derived from hydrazide intermediates via general procedures outlined in .
- Comparison : Shares the thiophene-hydrazine-oxoethyl backbone but lacks the dichloropyridine carboxylate. Such compounds are precursors for azide derivatives, highlighting reactivity of hydrazine groups .
Dichloropyridine Carboxylate Esters
a. 2-Oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl 3,6-dichloropyridine-2-carboxylate
- Key Features : Molecular weight 381.17; dichloropyridine ester linked to a benzoxazin moiety .
- Comparison: Replaces the thiophene-hydrazine group with a benzoxazin ring.
b. [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Key Features : Chloropyridine ester linked to an indolyl-oxoethyl group.
- Comparison : The indole substituent introduces aromatic nitrogen, which may confer distinct electronic properties compared to thiophene-based systems .
Ethyl 2-bromo-4-[2-(3-halopyridin-2-yl)-hydrazinyl]-4-oxobutanoate HBr salt
- Key Features : Hydrazine-linked pyridine derivative used in pesticide intermediate synthesis.
- Synthesis: Prepared via HBr reaction with ethyl (2Z)-4-[2-(3-chloropyridin-2-yl)hydrazinyl]-4-oxobut-2-enoate .
- Comparison: Shares the hydrazine-pyridine motif but incorporates bromo and oxobutanoate groups. Such halogenated intermediates are critical for introducing pesticidal activity .
Research Implications
- Synthetic Challenges : Low yields in analogs like DR3 (2.3%) suggest optimization is critical for scaling the target compound .
- Structure-Activity Relationships (SAR) : The thiophene-hydrazine group may enhance binding to biological targets compared to benzoxazin or indole derivatives, but empirical data are needed.
- Industrial Relevance : Hydrazine-linked pyridines are pivotal in agrochemical synthesis (e.g., ), positioning the target compound as a candidate for further pesticidal studies .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate?
- Methodological Answer : The compound can be synthesized via sequential coupling reactions. First, thiophene-2-carboxylic acid is converted to its hydrazide derivative, which reacts with an α-ketoester to form the hydrazone linkage. Subsequent esterification with 3,6-dichloropyridine-2-carboxylic acid under DCC/DMAP conditions yields the target compound. Solvent selection (e.g., DMF or DMSO) and temperature control (60–80°C) are critical for optimizing yield and purity .
Q. How is the compound characterized spectroscopically to confirm its structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, particularly the hydrazinyl NH and pyridine Cl substituents. Fourier-Transform Infrared (FTIR) confirms carbonyl (C=O) and hydrazine (N–H) stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical details .
Q. What are the primary reactivity pathways observed for this compound under standard conditions?
- Methodological Answer : The hydrazinyl moiety undergoes oxidation to sulfoxides or sulfones under mild oxidizing agents (e.g., H₂O₂). The dichloropyridine ring participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the ester group can be hydrolyzed to carboxylic acids under basic conditions .
Advanced Research Questions
Q. How do transition metal catalysts influence the efficiency of hydrazone formation in the synthesis of this compound?
- Methodological Answer : Catalytic systems like Cu(I) or Pd(0) enhance hydrazone coupling by stabilizing intermediates via coordination. For example, Cu(I) activates α-ketoesters through a transmetallation pathway, while Pd(0) facilitates oxidative addition with halogenated pyridines. Kinetic studies (e.g., variable-temperature NMR) and catalyst screening (e.g., with Ag, Zn, or Rh) can optimize reaction rates and selectivity .
Q. What computational methods are recommended to predict the pH-dependent reactivity of the hydrazinyl group?
- Methodological Answer : Density Functional Theory (DFT) calculations model protonation states (e.g., hydrazine vs. hydrazinium) and electron density shifts. Molecular dynamics simulations assess solvation effects, while pKa prediction tools (e.g., MarvinSketch) correlate proton affinity with reaction outcomes. These approaches guide experimental design for pH-sensitive applications .
Q. How can researchers resolve contradictions in catalytic outcomes when modifying the dichloropyridine moiety?
- Methodological Answer : Divergent results (e.g., varying yields in substitution reactions) may arise from steric hindrance or electronic effects of substituents. Systematic studies using Hammett plots or steric maps (e.g., Tolman cone angles) quantify these factors. Coupled with DFT-derived transition-state models, such analyses rationalize regioselectivity and optimize reaction conditions .
Q. What strategies are effective for analyzing degradation products under oxidative or reductive conditions?
- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with collision-induced dissociation (CID) identifies degradation intermediates. Isotopic labeling (e.g., ¹⁸O in H₂O₂) traces oxygen incorporation during oxidation. Comparative studies using cyclic voltammetry reveal redox potentials, guiding stability assessments for pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
